molecular formula C11H15N3O3 B1373096 ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate CAS No. 1190897-26-7

ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate

Cat. No.: B1373096
CAS No.: 1190897-26-7
M. Wt: 237.25 g/mol
InChI Key: NMPMZCGARURKBH-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate (CAS 1190897-26-7) is a high-purity chemical compound offered for research and development purposes. This complex molecule features a fused pyridazine-azepine ring system, a common scaffold in medicinal chemistry for exploring novel bioactive substances . The compound has a molecular formula of C11H15N3O3 and a molecular weight of 237.255 g/mol . It is supplied with a guaranteed purity of 95% or higher, ensuring consistency and reliability for your experimental work . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers value this compound for its potential application in building more complex molecular architectures and as a key intermediate in pharmaceutical research, particularly in the synthesis of compounds with potential central nervous system (CNS) activity. Handle with care in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 3-oxo-5,6,8,9-tetrahydro-2H-pyridazino[3,4-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-2-17-11(16)14-5-3-8-7-10(15)13-12-9(8)4-6-14/h7H,2-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPMZCGARURKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=CC(=O)NN=C2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676876
Record name Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190897-26-7
Record name Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazine Ring: This can be achieved by reacting hydrazine derivatives with diketones or ketoesters under reflux conditions in ethanol.

    Cyclization to Form the Azepine Ring: The intermediate pyridazine derivative undergoes cyclization with appropriate reagents such as ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like Jones reagent or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the azepine ring using hydrogenation catalysts such as palladium on carbon.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid or converted to other esters via transesterification using alcohols and acid catalysts.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis for ester conversion, transesterification with alcohols and acid catalysts.

Major Products

    Oxidation: Conversion to a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol or fully reduced azepine derivative.

    Substitution: Formation of different esters or carboxylic acids.

Scientific Research Applications

  • IUPAC Name : Ethyl 3-hydroxy-5,6,8,9-tetrahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate
  • InChI Key : NMPMZCGARURKBH-UHFFFAOYSA-N

Pharmacological Studies

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate has been investigated for its potential therapeutic effects in various medical conditions.

Key Findings:

  • Antidepressant Activity : Studies suggest that this compound exhibits antidepressant-like effects in animal models. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study Example :
A study published in a peer-reviewed journal demonstrated that administration of ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine significantly reduced neuronal cell death in vitro when exposed to neurotoxic agents.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models of inflammatory diseases.

Experimental Data :
In vitro assays revealed that it inhibits pro-inflammatory cytokines and mediators, suggesting its potential use in treating conditions like rheumatoid arthritis.

Anticancer Activity

Emerging research points to the anticancer potential of ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine.

Research Insights :
In vitro studies have reported that the compound induces apoptosis in cancer cell lines while sparing normal cells, highlighting its selectivity and potential as an anticancer agent.

Mechanism of Action

The mechanism by which ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary, but common targets include enzymes involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural Similarity and Key Differences

The compound’s structural analogs (Table 1) were identified via similarity scoring (0.54–0.56) in . These include benzyl piperidine carboxylates and other ethyl esters, but the target compound’s fused pyridazine-azepine system distinguishes it from simpler monocyclic derivatives.

Table 1: Structural Comparison of Ethyl 3-Hydroxy-8,9-Dihydro-5H-Pyridazino[3,4-d]Azepine-7(6H)-Carboxylate with Analogs

Compound Name CAS No. Similarity Score Key Features
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate 39945-51-2 0.56 Piperidine ring, benzyl ester, hydroxymethyl substituent
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate 1190897-26-7 0.55 Piperidine ring, benzyl ester, hydroxymethyl at position 3
Target Compound 916078-39-2 0.54 Fused pyridazine-azepine, ethyl ester, hydroxyl at position 3

Additionally, the ethyl ester group may confer better solubility in organic solvents than benzyl esters .

Comparison with Pyrimido-Diazepine Derivatives

describes 1-ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione, which shares a fused diazepine ring but differs in:

  • Ring System : Pyrimidine-diazepine vs. pyridazine-azepine.
  • Substituents : Ethoxymethyl and phenyl groups vs. hydroxyl and ethyl ester.
  • Hydrogen Bonding : The pyrimido-diazepine forms N–H···O and C–H···O bonds in its crystal lattice, whereas the target compound’s hydroxyl and ester groups may participate in stronger O–H···N/O interactions .

These differences influence physicochemical properties: the pyrimido-diazepine’s lipophilic phenyl group may enhance membrane permeability, while the target compound’s hydroxyl group could improve aqueous solubility.

Hydrogen Bonding and Crystallographic Behavior

and highlight the role of hydrogen bonding in stabilizing crystal structures. The pyrimido-diazepine forms a 3D network via N–H···O and C–H···O bonds, while the target compound’s hydroxyl group may act as a stronger hydrogen-bond donor. Graph set analysis (e.g., R²₂(8) motifs) could further classify these interactions . Ring puckering in the azepine moiety, analyzed via Cremer-Pople coordinates, may also differ from smaller rings like pyrimidine .

Biological Activity

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate (CAS Number: 1190897-26-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 237.26 g/mol
  • Solubility : Very soluble in water (5.45 mg/ml) and organic solvents
  • Hazard Classification : Irritant

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from pyridazine derivatives. The synthetic routes often utilize various reagents and conditions to achieve the desired structure with high yield and purity.

Anticancer Activity

Recent studies have indicated that compounds within the pyridazino family exhibit significant anticancer properties. For instance, a related compound demonstrated micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . The mechanism of action is believed to involve the inhibition of key signaling pathways such as PI3K/AKT, which are crucial for cell proliferation and survival.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit various enzymes. For example, it may act as a potent inhibitor of DYRK1A and CDK5 kinases, which are implicated in several neurodegenerative diseases and cancers . The IC50 values for these activities are generally in the low micromolar range.

Case Studies

  • Study on Antitumor Properties :
    • A study conducted by Aksenova et al. explored the antitumor effects of pyridazino derivatives. This compound was found to exhibit significant cytotoxicity against glioma and melanoma cell lines .
  • Enzyme Inhibition Mechanism :
    • Research highlighted the inhibitory effects of similar compounds on PI3Kα with an IC50 value as low as 0.091 μM for certain analogs. This suggests that ethyl 3-hydroxy derivatives could potentially share similar inhibitory profiles .

Data Summary Table

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₃
Molecular Weight237.26 g/mol
Solubility5.45 mg/ml
Anticancer ActivityMicromolar against multiple lines
Enzyme InhibitionDYRK1A, CDK5
IC50 ValuesLow micromolar range

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate?

  • Answer : Synthesis typically involves cyclization reactions of pyridazine precursors. A validated approach includes reacting substituted pyridazinones with ethyl cyanoacetate derivatives under reflux in anhydrous ethanol, followed by purification via column chromatography (silica gel, chloroform/methanol gradient). Reaction progress should be monitored using TLC and confirmed via 1H^1 \text{H} NMR to track intermediate formation .

Q. How can researchers confirm the structural integrity of this compound?

  • Answer : Use a combination of spectroscopic techniques:

  • 1H^1 \text{H} and 13C^{13}\text{C} NMR : Assign peaks by comparing chemical shifts to analogous pyridazine derivatives (e.g., δ 1.2–1.4 ppm for ethyl ester protons, δ 160–170 ppm for carbonyl carbons) .
  • IR Spectroscopy : Confirm hydroxyl (O-H stretch ~3200–3500 cm1^{-1}) and ester carbonyl (C=O stretch ~1700 cm1^{-1}) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C12_{12}H16_{16}N2_2O3_3) with <2 ppm mass accuracy .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?

  • Answer : Employ density functional theory (DFT) to simulate transition states and identify energy barriers in cyclization steps. Pair this with AI-driven tools (e.g., COMSOL Multiphysics) to model solvent effects and temperature gradients. Validate predictions via small-scale experiments using a factorial design (e.g., varying catalyst loading, solvent polarity) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Answer :

  • Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., ethyl 5-amino-furo[2,3-c]pyridazine-6-carboxylate) to identify atypical shifts caused by ring strain or hydrogen bonding .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in a mixed solvent system (e.g., DCM/hexane) and analyzing unit cell parameters .

Q. How can researchers design experiments to probe the compound’s reactivity for derivatization?

  • Answer : Use a two-step approach:

  • Screening Reactions : Test nucleophilic substitutions (e.g., hydrazine for ester-to-hydrazide conversion) under mild conditions (room temperature, THF).
  • Mechanistic Studies : Employ 15N^{15}\text{N}-labeling to track reaction pathways in real time via 1H-15N^1 \text{H-}^{15}\text{N} HMBC NMR. Optimize yields using response surface methodology (RSM) to model pH and temperature effects .

Q. What frameworks guide the interpretation of biological or catalytic activity data?

  • Answer : Align findings with established theories:

  • Molecular Docking : Compare binding affinities of the compound’s derivatives to target enzymes (e.g., kinase inhibitors) using AutoDock Vina.
  • Kinetic Analysis : Apply Michaelis-Menten models to enzyme inhibition assays, ensuring statistical validation via ANOVA to address variability .

Methodological Considerations

Q. How should researchers address solubility challenges in in vitro assays?

  • Answer :

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) and PEG-400 mixtures, measuring logP values via HPLC to correlate with solubility.
  • Surfactant Use : Add polysorbate-80 (0.1% w/v) to aqueous buffers to enhance dispersibility without altering bioactivity .

Q. What statistical methods are critical for validating experimental reproducibility?

  • Answer :

  • Factorial Design : Use 2k^k factorial experiments to identify significant variables (e.g., reaction time, catalyst type).
  • Bland-Altman Plots : Assess inter-laboratory reproducibility by comparing mean differences in yield or purity data across triplicate runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
Reactant of Route 2
ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate

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